molecular formula C14H10ClFO2 B2434296 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde CAS No. 1988232-94-5

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde

Cat. No.: B2434296
CAS No.: 1988232-94-5
M. Wt: 264.68
InChI Key: NNGFZNFKJLYWBE-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is characterized by the presence of a chloro group, a fluoro group, and a methylphenoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

2-chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-9-6-11(4-5-14(9)16)18-12-3-2-10(8-17)13(15)7-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGFZNFKJLYWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)C=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with 4-fluoro-3-methylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. For instance, in drug development, it may act as an inhibitor or modulator of specific enzymes or signaling pathways .

Comparison with Similar Compounds

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde can be compared with similar compounds such as:

    2-Chloro-4-fluorotoluene: A simpler structure lacking the aldehyde and phenoxy groups, used in the synthesis of various organic compounds.

    4-Fluoro-3-methylphenol: A precursor in the synthesis of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde, used in various chemical reactions.

    2-Chloro-4-fluorobenzaldehyde: Similar to the target compound but without the methylphenoxy group, used in organic synthesis.

These comparisons highlight the unique structural features and reactivity of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde, making it valuable in specific applications.

Biological Activity

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H10ClF O
  • Molecular Weight : 236.67 g/mol
  • IUPAC Name : 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde

Antioxidant Properties

Research indicates that 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde exhibits significant antioxidant activity . It acts as a potent scavenger of reactive oxygen species (ROS), which are implicated in various pathological conditions. The compound's ability to mitigate oxidative stress can be crucial in developing therapeutic agents for neurodegenerative diseases and cardiovascular disorders.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has shown promising results against various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Effects

2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde has also been investigated for its antimicrobial properties . It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances its antibacterial efficacy .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AntioxidantHighScavenging of ROS
AnticancerModerate to HighInduction of apoptosis
AntimicrobialModerateInhibition of bacterial growth

Case Study: Anticancer Activity

A study published in a peer-reviewed journal assessed the anticancer potential of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde against A549 lung cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The study concluded that this compound could serve as a lead for further development in cancer therapeutics .

  • Antioxidant Mechanism : The compound's antioxidant properties are attributed to its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Apoptosis Induction : In cancer cells, it triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
  • Bacterial Inhibition : The antimicrobial action is believed to occur through disruption of bacterial cell membranes and interference with metabolic processes.

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